molecular formula C8H7ClN2O4 B1429541 Methyl 2-amino-6-chloro-3-nitrobenzoate CAS No. 635317-46-3

Methyl 2-amino-6-chloro-3-nitrobenzoate

Cat. No.: B1429541
CAS No.: 635317-46-3
M. Wt: 230.6 g/mol
InChI Key: VKAANPGYTOPKLN-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-chloro-3-nitrobenzoate is an organic compound with the molecular formula C8H7ClN2O4 It is a derivative of benzoic acid and contains functional groups such as an amino group, a chloro group, and a nitro group

Scientific Research Applications

Methyl 2-amino-6-chloro-3-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is utilized in the synthesis of materials with specific properties, such as polymers and dyes.

    Biological Studies: It is employed in studies investigating the biological activity of nitroaromatic compounds.

Mechanism of Action

Target of Action

Methyl 2-amino-6-chloro-3-nitrobenzoate is an organic compound that is primarily used for research and development purposes in the field of medicinal chemistry

Mode of Action

The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character influences the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

. This suggests that the compound may interact with biochemical pathways involving nitrogen derivatives.

Pharmacokinetics

, which may influence its bioavailability and pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-6-chloro-3-nitrobenzoate can be synthesized through a multi-step process involving nitration, chlorination, and esterification reactions. One common synthetic route involves the following steps:

    Nitration: The nitration of methyl benzoate using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position.

    Chlorination: The chlorination of the nitro compound using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the ortho position.

    Amination: The reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

    Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-6-chloro-3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Reducing Agents: Tin(II) chloride, hydrogen gas with palladium catalyst.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Reduction: Formation of methyl 2-amino-6-chloro-3-aminobenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

    Oxidation: Formation of nitroso or nitro derivatives.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-nitrobenzoate: Similar structure but lacks the chloro group.

    Methyl 2-chloro-3-nitrobenzoate: Similar structure but lacks the amino group.

    Methyl 2-amino-6-nitrobenzoate: Similar structure but lacks the chloro group.

Uniqueness

Methyl 2-amino-6-chloro-3-nitrobenzoate is unique due to the presence of all three functional groups (amino, chloro, and nitro) on the benzoate ring

Properties

IUPAC Name

methyl 2-amino-6-chloro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O4/c1-15-8(12)6-4(9)2-3-5(7(6)10)11(13)14/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAANPGYTOPKLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1N)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635317-46-3
Record name methyl 2-amino-6-chloro-3-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of methyl 6-chloro-2-[(4-methoxybenzyl)amino]-3-nitrobenzoate (13.2 g, 37.6 mmol) and TFA (75 mL) was stirred at room temperature for 1.7 h. The mixture was diluted with EtOAc (500 mL) and water (250 mL). Solid NaHCO3 (125 g) was slowly added to the heterogeneous mixture. Saturated aqueous NaHCO3 solution (200 mL) and EtOAc were added and the phases were separated. The organic layer was washed with saturated aqueous NaHCO3 solution (150 mL) and brine (50 mL) then dried (MgSO4), filtered and concentrated under reduced pressure. The residue was purified by flash chromatography (10-40μ silica gel; hexane:EtOAc 5:1) to yield the title compound (7.03 g, 81% yield) as a yellow solid.
Name
methyl 6-chloro-2-[(4-methoxybenzyl)amino]-3-nitrobenzoate
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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